N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine
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Overview
Description
N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine involves several steps. One common method includes the reaction of 3-nitrobenzaldehyde with piperidine to form an intermediate, which is then subjected to reductive amination with dimethylamine. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but with different functional groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of a nitro group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar nitro group but different overall structure.
These compounds share some similarities in their chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14(2)11-6-8-15(9-7-11)12-4-3-5-13(10-12)16(17)18/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDOLZXWCQHQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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